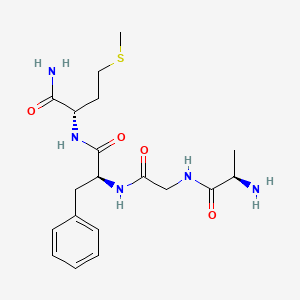

D-Ala-Gly-Phe-Met-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H29N5O4S |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C19H29N5O4S/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28)/t12-,14+,15+/m1/s1 |

InChI Key |

YQVAAFNUCHSBSF-SNPRPXQTSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of [D-Ala2]-Met-Enkephalinamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of [D-Ala2]-Met-Enkephalinamide, a synthetic pentapeptide analog of Met-enkephalin with potent analgesic properties. This document details the chemical strategies, experimental protocols, and analytical methods essential for the successful production of this opioid peptide.

Introduction

[D-Ala2]-Met-Enkephalinamide (Tyr-D-Ala-Gly-Phe-Met-NH2) is a well-characterized synthetic opioid peptide that exhibits enhanced stability and potent analgesic effects compared to its endogenous counterpart, Met-enkephalin. The substitution of D-Alanine at the second position renders the peptide less susceptible to enzymatic degradation by aminopeptidases. This guide will focus on the prevalent method for its synthesis, Solid-Phase Peptide Synthesis (SPPS), followed by its purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Synthesis of [D-Ala2]-Met-Enkephalinamide

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the routine synthesis of peptides like [D-Ala2]-Met-Enkephalinamide. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its mild deprotection conditions.

Synthesis Strategy Overview

The synthesis commences from the C-terminus by attaching the first amino acid to an insoluble polymeric support (resin). The peptide chain is then elongated in the N-terminal direction through a series of coupling and deprotection steps.

Key Components of SPPS:

-

Resin: A Rink Amide resin is typically used to generate the C-terminal amide.

-

Protecting Groups: The α-amino group of each incoming amino acid is temporarily protected by the Fmoc group, which is base-labile. Side chains of reactive amino acids are protected by acid-labile groups (e.g., tBu for Tyrosine).

-

Coupling Reagents: These reagents activate the carboxyl group of the incoming amino acid to facilitate the formation of a peptide bond. Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Quantitative Data for Synthesis

The following table summarizes typical quantitative parameters for the solid-phase synthesis of [D-Ala2]-Met-Enkephalinamide.

| Parameter | Value | Notes |

| Resin | Rink Amide MBHA | 0.4 - 0.8 mmol/g substitution |

| Scale | 0.1 - 1.0 mmol | |

| Amino Acid Excess | 3 - 5 equivalents | Per coupling step |

| Coupling Reagent Excess | 2.9 - 4.9 equivalents | Relative to amino acid |

| Base (DIPEA) Excess | 6 - 10 equivalents | Relative to amino acid |

| Coupling Time | 1 - 2 hours | Per amino acid |

| Fmoc Deprotection Time | 5 - 20 minutes | Using 20% piperidine in DMF |

| Crude Peptide Yield | 70 - 90% | Based on initial resin loading |

Experimental Protocol: Solid-Phase Synthesis

This protocol describes the manual synthesis of [D-Ala2]-Met-Enkephalinamide on a 0.25 mmol scale using a Rink Amide resin.

1. Resin Swelling:

- Place 0.31 g of Rink Amide resin (0.8 mmol/g) in a reaction vessel.

- Add 10 mL of dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.

- Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Met-OH):

- In a separate vial, dissolve Fmoc-Met-OH (3 eq., 0.75 mmol, 278 mg), HBTU (2.9 eq., 0.725 mmol, 275 mg), and HOBt (3 eq., 0.75 mmol, 115 mg) in 5 mL of DMF.

- Add N,N-Diisopropylethylamine (DIPEA) (6 eq., 1.5 mmol, 261 µL).

- Add the activated amino acid solution to the resin.

- Agitate the mixture for 2 hours at room temperature.

- Drain the solution and wash the resin with DMF (3 x 10 mL).

3. Fmoc Deprotection:

- Add 10 mL of 20% piperidine in DMF to the resin.

- Agitate for 5 minutes.

- Drain the solution.

- Repeat the 20% piperidine treatment for another 15 minutes.

- Drain the solution and wash the resin with DMF (5 x 10 mL).

4. Subsequent Amino Acid Couplings:

- Repeat steps 2 and 3 for the following amino acids in sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Boc-Tyr(tBu)-OH. Note the use of a Boc-protected Tyrosine for the final coupling.

5. Cleavage and Global Deprotection:

- After the final wash, dry the resin under a stream of nitrogen.

- Prepare a cleavage cocktail suitable for a methionine-containing peptide. A common choice is Reagent K .[1]

- Trifluoroacetic acid (TFA): 82.5%

- Phenol: 5%

- Water: 5%

- Thioanisole: 5%

- 1,2-Ethanedithiol (EDT): 2.5%

- Add 10 mL of the cleavage cocktail to the resin.

- Agitate the mixture for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate.

- Wash the resin with an additional 2 mL of TFA.

- Precipitate the crude peptide by adding the TFA filtrate to 50 mL of cold diethyl ether.

- Centrifuge the mixture to pellet the peptide.

- Wash the peptide pellet with cold diethyl ether (2x).

- Dry the crude peptide under vacuum.

Purification of [D-Ala2]-Met-Enkephalinamide

The crude peptide obtained from synthesis contains various impurities, including deletion sequences, truncated peptides, and byproducts from protecting groups. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[2]

Purification Strategy Overview

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18 silica) is used with a polar mobile phase. The peptide is loaded onto the column in a low organic solvent concentration and eluted with an increasing gradient of organic solvent.

Key Parameters for RP-HPLC:

-

Stationary Phase: C18-modified silica is the most common choice for peptide purification.

-

Mobile Phase: A mixture of water and acetonitrile (ACN) is typically used. A small amount of an ion-pairing agent, such as trifluoroacetic acid (TFA), is added to both solvents to improve peak shape.

-

Gradient: A linear gradient from a low to a high concentration of acetonitrile is employed to elute the peptide and separate it from impurities.

-

Detection: The peptide is detected by its absorbance at 210-220 nm (peptide bond) and 280 nm (tyrosine aromatic ring).

Quantitative Data for Purification

The following table summarizes typical quantitative parameters for the purification of [D-Ala2]-Met-Enkephalinamide by RP-HPLC.

| Parameter | Value | Notes |

| Column | Preparative C18 | 10 µm particle size, 100-300 Å pore size |

| Mobile Phase A | 0.1% TFA in Water | |

| Mobile Phase B | 0.1% TFA in Acetonitrile | |

| Flow Rate | 10 - 20 mL/min | For a standard preparative column |

| Detection Wavelength | 220 nm and 280 nm | |

| Crude Peptide Purity | 60 - 85% | By analytical HPLC |

| Final Purity | >98% | By analytical HPLC |

| Purification Yield | 30 - 50% | From crude peptide |

Experimental Protocol: RP-HPLC Purification

This protocol outlines a general procedure for the purification of crude [D-Ala2]-Met-Enkephalinamide.

1. Sample Preparation:

- Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added.

- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System Preparation:

- Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

3. Purification Run:

- Inject the prepared sample onto the column.

- Run a linear gradient. A typical gradient for this peptide would be from 5% to 45% Mobile Phase B over 40 minutes.

- Monitor the elution profile at 220 nm and 280 nm.

- Collect fractions corresponding to the major peak that elutes.

4. Analysis of Fractions:

- Analyze the collected fractions by analytical RP-HPLC to determine the purity of each fraction.

- Pool the fractions that meet the desired purity level (e.g., >98%).

5. Lyophilization:

- Freeze the pooled fractions at -80°C.

- Lyophilize the frozen sample to obtain the purified peptide as a white, fluffy powder.

Visualization of Workflows and Pathways

Solid-Phase Peptide Synthesis Workflow

Caption: Solid-Phase Peptide Synthesis workflow for [D-Ala2]-Met-Enkephalinamide.

Purification Workflow

Caption: Purification workflow for [D-Ala2]-Met-Enkephalinamide using RP-HPLC.

Enkephalin Signaling Pathway

Caption: Simplified signaling pathway of [D-Ala2]-Met-Enkephalinamide.

Conclusion

The synthesis and purification of [D-Ala2]-Met-Enkephalinamide are well-established processes that can be reliably performed using the methodologies outlined in this guide. Solid-phase peptide synthesis offers an efficient route to the crude peptide, while reverse-phase HPLC provides a robust method for purification to high homogeneity. Careful optimization of each step is crucial for maximizing yield and purity, leading to a final product suitable for research and drug development applications.

References

The Core Mechanism of Action of Tyr-D-Ala-Gly-Phe-Met-NH2 on Opioid Receptors: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of the synthetic opioid peptide Tyr-D-Ala-Gly-Phe-Met-NH2, commonly known as [D-Ala2]-Met-enkephalinamide. While the query specified D-Ala-Gly-Phe-Met-NH2, it is critical to note that the N-terminal tyrosine residue is almost universally considered essential for significant opioid receptor affinity and activity. The vast body of scientific literature focuses on the pentapeptide containing this tyrosine. Therefore, this document will focus on Tyr-D-Ala-Gly-Phe-Met-NH2, a potent and well-characterized opioid agonist.

Overview of Tyr-D-Ala-Gly-Phe-Met-NH2

Tyr-D-Ala-Gly-Phe-Met-NH2 is a synthetic analog of the endogenous opioid peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met). The substitution of Glycine at position 2 with D-Alanine renders the peptide significantly more resistant to degradation by aminopeptidases, thereby prolonging its analgesic effects. This enhanced stability, combined with its high affinity for opioid receptors, has made it a valuable tool in opioid research.

Binding Affinity and Selectivity

Tyr-D-Ala-Gly-Phe-Met-NH2 exhibits high affinity for opioid receptors, with a preference for the δ-opioid receptor (DOR) and μ-opioid receptor (MOR) over the κ-opioid receptor (KOR). The binding affinities, typically determined through radioligand binding assays, are presented in Table 1. These values (Ki and IC50) represent the concentration of the ligand required to inhibit the binding of a radiolabeled ligand by 50%.

| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Radioligand | Tissue Source | Reference |

| Mu (µ) | Tyr-D-Ala-Gly-Phe-Met-NH₂ | 1.23 | - | [³H]DAMGO | Monkey brain membranes | [1][2] |

| Delta (δ) | Tyr-D-Ala-Gly-Phe-Met-NH₂ | High Affinity | - | [³H][D-Pen²,D-Pen⁵]enkephalin | Rat brain membranes | [3] |

| Kappa (κ) | Tyr-D-Ala-Gly-Phe-Met-NH₂ | Negligible Affinity | - | - | Rat brain membranes | [3] |

Note: Specific quantitative values for all parameters across all receptor types for this specific peptide are not consistently available in single sources. The data presented is a compilation from available literature. "High Affinity" and "Negligible Affinity" are used where precise numerical data was not found in the searched literature.

Functional Activity and Signaling Pathways

As an opioid receptor agonist, Tyr-D-Ala-Gly-Phe-Met-NH2 mimics the effects of endogenous opioids by activating intracellular signaling cascades upon binding to the receptor.

G-Protein Coupling and Second Messenger Modulation

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). The functional potency and efficacy of Tyr-D-Ala-Gly-Phe-Met-NH2 are commonly assessed using GTPγS binding assays and adenylyl cyclase inhibition assays.

-

GTPγS Binding Assay: This assay measures the activation of G-proteins upon agonist binding. The agonist-bound receptor catalyzes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the agonist's efficacy.

-

Adenylyl Cyclase Inhibition Assay: Activation of the Gαi/o subunit by an agonist leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

| Assay | Receptor Subtype | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Compound | Cell Line | Reference |

| [³⁵S]GTPγS Binding | Mu (µ) | Data not available | - | DAMGO | CHO cells | - |

| [³⁵S]GTPγS Binding | Delta (δ) | Data not available | - | DPDPE | CHO cells | - |

| cAMP Inhibition | Mu (µ) | Data not available | - | Morphine | CHO cells | - |

Downstream Signaling Cascade

The activation of Gαi/o by Tyr-D-Ala-Gly-Phe-Met-NH2 initiates a cascade of intracellular events:

-

G-Protein Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.

-

Effector Modulation:

-

The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production.

-

The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

-

-

Cellular Response: The net effect of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, leading to the analgesic and other physiological effects of the opioid.

β-Arrestin Recruitment and Receptor Regulation

Prolonged or intense activation of opioid receptors by agonists like Tyr-D-Ala-Gly-Phe-Met-NH2 can lead to receptor desensitization, internalization, and downregulation, processes mediated by β-arrestins.

-

Receptor Phosphorylation: G-protein receptor kinases (GRKs) phosphorylate the intracellular domains of the activated opioid receptor.

-

β-Arrestin Binding: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.

-

Functional Consequences:

-

Desensitization: β-arrestin binding sterically hinders further G-protein coupling, attenuating the signal.

-

Internalization: β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (e.g., clathrin) to promote receptor internalization into endosomes.

-

Downstream Signaling: β-arrestin can also initiate its own signaling cascades, independent of G-proteins, which have been implicated in some of the adverse effects of opioids.

-

The following diagram illustrates the canonical G-protein and β-arrestin signaling pathways activated by an opioid agonist.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent typical protocols and may require optimization for specific laboratory conditions.

Radioligand Binding Assay (Competitive Inhibition)

This protocol details how to determine the binding affinity (Ki) of Tyr-D-Ala-Gly-Phe-Met-NH2 by measuring its ability to compete with a known radiolabeled opioid ligand for binding to receptors in brain tissue homogenates.

Materials:

-

Tissue: Rat or mouse brain tissue, dissected and stored at -80°C.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

-

-

Radioligand: e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR.

-

Test Compound: Tyr-D-Ala-Gly-Phe-Met-NH2.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Equipment: Glass-Teflon homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter.

Methodology:

-

Membrane Preparation: a. Thaw brain tissue on ice and homogenize in 20 volumes of ice-cold Homogenization Buffer. b. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. c. Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and centrifuge again. d. Resuspend the final pellet in Assay Buffer to a protein concentration of 1-2 mg/mL, determined by a protein assay (e.g., Bradford).

-

Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound. b. Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand, and 100 µL of membrane homogenate. c. Non-specific Binding: Add 50 µL of naloxone (10 µM), 50 µL of radioligand, and 100 µL of membrane homogenate. d. Competitive Binding: Add 50 µL of varying concentrations of Tyr-D-Ala-Gly-Phe-Met-NH2, 50 µL of radioligand, and 100 µL of membrane homogenate. e. Incubate the plate at 25°C for 60-90 minutes.

-

Filtration and Counting: a. Terminate the assay by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. b. Wash the filters three times with ice-cold Assay Buffer. c. Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This protocol measures the functional activation of G-proteins by Tyr-D-Ala-Gly-Phe-Met-NH2 in membranes from cells expressing opioid receptors or in brain tissue.

Materials:

-

Membranes: Prepared as in the radioligand binding assay, from either brain tissue or CHO cells stably expressing the opioid receptor of interest.

-

Buffers: Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Reagents:

-

[³⁵S]GTPγS (0.05-0.1 nM).

-

GDP (10-30 µM).

-

Test Compound: Tyr-D-Ala-Gly-Phe-Met-NH2.

-

Non-specific Binding Control: Unlabeled GTPγS (10 µM).

-

-

Equipment: As for the radioligand binding assay.

Methodology:

-

Assay Setup: a. In a 96-well plate, add Assay Buffer, GDP, and varying concentrations of Tyr-D-Ala-Gly-Phe-Met-NH2. b. Add the membrane preparation (10-20 µg of protein per well). c. Initiate the reaction by adding [³⁵S]GTPγS. d. Set up wells for basal binding (no agonist) and non-specific binding (with 10 µM unlabeled GTPγS).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration and Counting: a. Terminate the reaction by rapid filtration through GF/B filters. b. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). c. Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: a. Subtract non-specific binding from all other readings. b. Calculate the agonist-stimulated binding by subtracting basal binding from the binding in the presence of the agonist. c. Plot the stimulated binding against the log concentration of Tyr-D-Ala-Gly-Phe-Met-NH2. d. Determine the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal stimulation relative to a standard full agonist) using non-linear regression.

The following diagram illustrates a typical workflow for a radioligand binding assay.

Conclusion

Tyr-D-Ala-Gly-Phe-Met-NH2 is a potent synthetic opioid peptide that acts as an agonist primarily at μ- and δ-opioid receptors. Its mechanism of action involves binding to these receptors, leading to the activation of inhibitory G-proteins, modulation of ion channels and second messenger systems, and ultimately a reduction in neuronal excitability. The substitution of D-Alanine at position 2 confers significant resistance to enzymatic degradation, resulting in a prolonged duration of action compared to its endogenous counterpart, Met-enkephalin. The detailed understanding of its binding, signaling, and regulatory pathways, as elucidated through the experimental protocols described herein, is fundamental for the ongoing development of novel and improved opioid-based therapeutics.

References

- 1. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Affinity labeling of delta-opiate receptors using [D-Ala2,Leu5,Cys6]enkephalin. Covalent attachment via thiol-disulfide exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of D-Ala-Gly-Phe-Met-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide D-Ala-Gly-Phe-Met-NH2 is a potent and highly selective agonist for the delta-opioid receptor (δ-OR). This document provides a comprehensive overview of its biological activity, including its receptor binding affinity, functional pharmacology, and known in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to support further research and development of this and related opioid peptides.

Introduction

This compound is a synthetic opioid peptide that has garnered interest due to its high affinity and selectivity for the delta-opioid receptor. As a selective δ-OR agonist, it holds potential for therapeutic applications, such as analgesia, with a potentially different side-effect profile compared to mu-opioid receptor (μ-OR) agonists like morphine. This guide summarizes the current understanding of the biological activity of this compound and provides detailed methodologies for its characterization.

Receptor Binding Affinity

This compound exhibits a high affinity for the delta-opioid receptor. The binding affinity is typically determined through competitive radioligand binding assays.

Table 1: Opioid Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Kᵢ (nM) | Source |

| Delta (δ) | This compound | 2.3 | [1] |

| Mu (μ) | This compound | > 230 | [1] |

| Kappa (κ) | This compound | > 230 | [1] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

The data clearly indicates that this compound is a potent delta-opioid receptor ligand with over 100-fold selectivity over mu- and kappa-opioid receptors[1].

Functional Activity

The functional activity of this compound as a δ-OR agonist is assessed through various in vitro and ex vivo assays that measure the biological response following receptor activation.

(Currently, specific EC₅₀ or IC₅₀ values from functional assays such as GTPγS binding, guinea pig ileum, or mouse vas deferens for this compound are not available in the public domain. The following tables are provided as templates for presenting such data once it becomes available.)

Table 2: In Vitro Functional Activity of this compound (Template)

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | - |

| cAMP Inhibition | IC₅₀ (nM) | - |

Table 3: Ex Vivo Functional Activity of this compound (Template)

| Preparation | Parameter | Value |

| Guinea Pig Ileum | IC₅₀ (nM) | - |

| Mouse Vas Deferens | IC₅₀ (nM) | - |

In Vivo Activity

The in vivo effects of this compound provide insights into its physiological functions. To date, published research has focused on its effects on consummatory behavior.

Table 4: In Vivo Effects of this compound

| Animal Model | Administration Route | Doses | Observed Effect | Reference |

| Male Sprague-Dawley Rats | Microinjection into the nucleus accumbens (NAc) | 7.1 nM and 14.2 nM (in 0.5 μL) | Increased ethanol intake in preference to food | [2][3] |

(Specific data on the analgesic effects of this compound from standard in vivo pain models, such as the tail-flick test, are not currently available in the public domain. The following table is a template for presenting such data.)

Table 5: In Vivo Analgesic Activity of this compound (Template)

| Animal Model | Test | Administration Route | Dose Range | % MPE (Maximum Possible Effect) |

| Mouse/Rat | Tail-Flick | Intracerebroventricular (i.c.v.) / Intravenous (i.v.) | - | - |

| Mouse/Rat | Hot Plate | Intracerebroventricular (i.c.v.) / Intravenous (i.v.) | - | - |

Signaling Pathways

Activation of the delta-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the δ-OR primarily couples to inhibitory G proteins (Gαi/o).

References

A Technical Guide to D-Ala-Gly-Phe-Met-NH2: A Potent Delta-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic opioid peptide D-Ala-Gly-Phe-Met-NH2, a potent and selective agonist for the delta-opioid receptor (DOR). This document consolidates key pharmacological data, details common experimental protocols for its characterization, and visualizes the critical signaling pathways involved in its mechanism of action.

Introduction

This compound, also known as [D-Ala2]-Met-enkephalinamide, is a synthetic analog of the endogenous opioid peptide Met-enkephalin.[1] The substitution of a D-alanine residue at the second position confers resistance to degradation by brain enzymes, resulting in a potent and long-lasting analgesic effect when administered directly into the brain.[1] As a selective delta-opioid receptor agonist, it is a valuable tool for investigating the physiological roles of the DOR and for the development of novel therapeutics targeting this receptor for conditions such as chronic pain, depression, and anxiety.[2][3]

Pharmacological Profile

This compound exhibits a high affinity and selectivity for the delta-opioid receptor over other opioid receptor subtypes, such as the mu- and kappa-opioid receptors. The following tables summarize the quantitative data regarding its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Preparation | Ki (nM) |

| Delta (δ) | [3H][D-Ala2,D-Leu5]enkephalin | Bovine hippocampal synaptic plasma membranes | Data not available in provided search results |

| Mu (μ) | [3H]DAMGO | Rat brain membranes | Data not available in provided search results |

| Kappa (κ) | [3H]U69,593 | Rat brain membranes | Data not available in provided search results |

| Note: While the provided search results confirm high affinity for the delta receptor, specific Ki values from a single comprehensive study were not available. Researchers should consult specific literature for detailed binding constants under their experimental conditions. |

Table 2: Functional Potency of this compound

| Assay Type | Cell Line/Tissue | Measured Effect | EC50 (nM) |

| [35S]GTPγS Binding | CHO cells expressing human DOR | G-protein activation | Data not available in provided search results |

| cAMP Inhibition | HEK293 cells expressing human DOR | Inhibition of forskolin-stimulated cAMP | Data not available in provided search results |

| Note: Quantitative EC50 values for this compound were not specified in the search results. These values are typically determined in functional assays as described in the experimental protocols section. |

Signaling Pathways

Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the DOR primarily couples to inhibitory G-proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels and protein kinases.

Figure 1. Delta-opioid receptor signaling cascade.

Experimental Protocols

The characterization of this compound as a DOR agonist involves several key in vitro assays. Below are detailed methodologies for these experiments.

This assay is used to determine the binding affinity of this compound for the delta-opioid receptor. It is a competitive binding experiment where the test compound competes with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at the delta-opioid receptor.

Materials:

-

Cell membranes expressing the delta-opioid receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [3H]DPDPE or another selective DOR radioligand.

-

Unlabeled this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Microplate harvester and scintillation counter.

Procedure:

-

Prepare a dilution series of the unlabeled this compound in assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of a standard unlabeled DOR agonist.

-

Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[4]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a microplate harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5][6]

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression. The Ki can then be calculated using the Cheng-Prusoff equation.

Figure 2. Workflow for a radioligand binding assay.

This functional assay measures the activation of G-proteins upon agonist binding to the receptor. It provides a measure of the efficacy and potency of the agonist.

Objective: To determine the EC50 and Emax of this compound for G-protein activation.

Materials:

-

Cell membranes expressing the delta-opioid receptor.

-

[35S]GTPγS.

-

GDP.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, pH 7.4.[5][6]

-

Other materials as in the radioligand binding assay.

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add the cell membranes, a fixed concentration of GDP, and the varying concentrations of the agonist.

-

Initiate the reaction by adding [35S]GTPγS.

-

Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.[5][6]

-

Dry the filters, add scintillation fluid, and quantify the radioactivity.

-

Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.[5][6]

-

Plot the specific binding against the agonist concentration and determine the EC50 and Emax values using non-linear regression.

This assay measures the ability of the Gi/o-coupled delta-opioid receptor to inhibit the production of cAMP.

Objective: To determine the potency of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Whole cells expressing the delta-opioid receptor (e.g., HEK293 or CHO).

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[7][8][9]

Procedure:

-

Plate the cells in a suitable microplate and allow them to adhere.

-

Pre-treat the cells with varying concentrations of this compound for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[10]

-

Incubate for a specified time according to the kit manufacturer's instructions.

-

Lyse the cells (if required by the kit) and measure the cAMP concentration using the detection kit.

-

The inhibitory effect of the agonist is seen as a reduction in the forskolin-stimulated cAMP levels.

-

Plot the percentage of inhibition against the agonist concentration to determine the IC50 value.

Conclusion

This compound is a robust and reliable tool for the study of delta-opioid receptor pharmacology. Its high potency and stability make it an excellent candidate for both in vitro and in vivo studies. The experimental protocols outlined in this guide provide a solid foundation for researchers to characterize its activity and to explore its potential as a therapeutic agent. The detailed understanding of its signaling pathways is crucial for the rational design of novel drugs targeting the delta-opioid system.

References

- 1. (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

- 6. pubcompare.ai [pubcompare.ai]

- 7. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 8. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of D-Ala-Gly-Phe-Met-NH2 Analogues: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Peptide Modifications on Opioid Receptor Affinity and Activity

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of analogues of the tetrapeptide D-Ala-Gly-Phe-Met-NH2, a potent opioid peptide. Aimed at researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details essential experimental methodologies, and visualizes critical biological pathways to facilitate a deeper understanding of the molecular determinants of opioid peptide activity.

Core Concepts in Opioid Peptide SAR

The biological activity of opioid peptides is exquisitely sensitive to their primary sequence and conformational flexibility. Modifications to the peptide backbone or amino acid side chains can profoundly impact receptor binding affinity, selectivity for opioid receptor subtypes (μ, δ, κ), and functional efficacy (agonist vs. antagonist activity). The tetrapeptide this compound serves as a foundational scaffold for exploring these relationships. The presence of a D-amino acid at the second position, in this case, D-Alanine, is a critical feature that confers resistance to enzymatic degradation, thereby enhancing the peptide's in vivo potency and duration of action.

Quantitative Analysis of Analogue Activity

The following tables summarize the quantitative data on the binding affinities and functional potencies of various analogues of the core this compound sequence. These data are compiled from multiple studies to provide a comparative overview.

Table 1: Modifications at the D-Ala² Position

| Analogue | Receptor Subtype | Binding Assay (Ki, nM) | Functional Assay (IC50, nM) | Reference |

| H-Tyr-D-Ala -Gly-Phe-NH2 | μ | 2.8 | 4.7 (GPI) | [1] |

| H-Tyr-Gly -Gly-Phe-Met-OH | μ | - | - | [1] |

| H-Tyr-D-Nle -Gly-Phe-NH2 | μ | - | - | [2] |

| H-Tyr-D-Phe -Phe-Phe-NH2 | μ | - | 247 (GPI) | [3] |

Table 2: Modifications at the Gly³ Position

| Analogue | Receptor Subtype | Binding Assay (Ki, nM) | Functional Assay (IC50, nM) | Reference |

| H-Tyr-D-Ala-Gly -Phe-NH2 | μ | 2.8 | 4.7 (GPI) | [1] |

| H-Tyr-D-Ala-ΔAla -Leu-NH2 | δ | High Affinity | - | [4] |

| H-Tyr-D-Ala-Ser -Leu-NH2 | δ | Moderate Affinity | - | [4] |

Table 3: Modifications at the Phe⁴ Position

| Analogue | Receptor Subtype | Binding Assay (Ki, nM) | Functional Assay (IC50, nM) | Reference |

| H-Tyr-D-Ala-Gly-Phe -NH2 | μ | 2.8 | 4.7 (GPI) | [1] |

| H-Tyr-D-Ala-Gly-Phe(p-Cl) -NH2 | μ/δ/κ | Increased KOR affinity | Agonist/Antagonist | [2] |

| H-Tyr-D-Ala-Gly-N-MePhe -NH2 | μ | - | - | [5] |

| H-Tyr-D-Ala-Gly-Hphe -NH2 | κ | High Affinity | Full Agonist | [6] |

Table 4: Modifications at the Met⁵-NH₂ Position

| Analogue | Receptor Subtype | Binding Assay (Ki, nM) | Functional Assay (IC50, nM) | Reference |

| H-Tyr-D-Ala-Gly-Phe-Met-NH2 | μ/δ | - | - | [7] |

| H-Tyr-D-Ala-Gly-Phe-NH-NH2 | μ | - | 4.7 (GPI) | [1] |

| H-Tyr-D-Ala-Gly-Phe-morpholide | μ | - | Potent Analgesic | [7] |

| H-Tyr-D-Ala-Gly-Phe-β-Ala-amide | μ | - | Potent Analgesic | [7] |

Experimental Protocols

A thorough understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for an opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).

-

Radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).

-

Test compounds (unlabeled analogues).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) Bioassay

This is a classic functional assay to determine the potency of opioid agonists.

Objective: To measure the inhibitory effect of an opioid agonist on the electrically stimulated contractions of the guinea pig ileum, providing an IC50 value as a measure of potency.

Materials:

-

Male guinea pig.

-

Krebs solution.

-

Organ bath with stimulating electrodes.

-

Isotonic transducer and recording system.

-

Test compounds.

Procedure:

-

A segment of the terminal ileum is dissected from a guinea pig and mounted in an organ bath containing oxygenated Krebs solution at 37°C.

-

The ileum is subjected to electrical field stimulation to induce regular contractions.

-

A cumulative concentration-response curve is generated by adding increasing concentrations of the test compound to the organ bath.

-

The inhibitory effect of the compound on the amplitude of the contractions is recorded.

-

The concentration of the compound that produces 50% of the maximal inhibition is determined as the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in opioid signaling and the experimental procedures used to study them can aid in comprehension.

References

- 1. researchgate.net [researchgate.net]

- 2. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Dehydro-enkephalins. VI. Dehydroalanine3-enkephalin: a potent enkephalin analog for the delta opiate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the substitution of Phe4 in the opioid peptide [D-Ala8]dynorphin A-(1-11)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morphine-like activity of substituted amides & imides of [D-Ala2, Met5]-enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of D-Ala-Gly-Phe-Met-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C28H38N6O6S | PubChem |

| Molecular Weight | 586.7 g/mol | PubChem |

| Sequence | Tyr-D-Ala-Gly-Phe-Met-NH2 | --- |

| Synonyms | [D-Ala2]-Met-Enkephalinamide, DAMA | --- |

Receptor Binding Profile

The primary targets for D-Ala-Gly-Phe-Met-NH2 are the opioid receptors, a family of G-protein coupled receptors (GPCRs). The binding affinity of the peptide for the three main opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is a critical determinant of its pharmacological profile. While some reports suggest it is a potent delta-opioid receptor agonist, other evidence points towards it being a non-selective opioid agonist with high affinity for a common mu-delta binding site.[1]

Quantitative Binding Affinity Data

Specific experimentally determined binding affinities (Ki or IC50) for this compound at the mu, delta, and kappa opioid receptors were not available in the reviewed literature. The following table provides a template for presenting such data once obtained.

| Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) | Hill Slope |

| Mu (µ) | [³H]DAMGO | Data not available | Data not available | Data not available |

| Delta (δ) | [³H]DPDPE | Data not available | Data not available | Data not available |

| Kappa (κ) | [³H]U-69,593 | Data not available | Data not available | Data not available |

Functional Activity

The functional activity of this compound is assessed through assays that measure the downstream consequences of receptor binding and activation. As an opioid receptor agonist, it is expected to activate inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as stimulating the binding of GTPγS to G-proteins.

Quantitative Functional Activity Data

Specific experimentally determined functional potencies (EC50) and efficacies (Emax) for this compound were not available in the reviewed literature. The following tables provide a template for presenting such data.

[³⁵S]GTPγS Binding Assay

| Receptor Subtype | EC50 (nM) | Emax (% of standard agonist) |

| Mu (µ) | Data not available | Data not available |

| Delta (δ) | Data not available | Data not available |

| Kappa (κ) | Data not available | Data not available |

cAMP Inhibition Assay

| Receptor Subtype | IC50 (nM) | Imax (% inhibition of forskolin-stimulated cAMP) |

| Mu (µ) | Data not available | Data not available |

| Delta (δ) | Data not available | Data not available |

| Kappa (κ) | Data not available | Data not available |

Signaling Pathways

Activation of delta-opioid receptors by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the dissociation of the Gi/Go protein subunits, leading to downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of this compound. The following are representative protocols for key assays.

Radioligand Binding Assay

This assay quantifies the affinity of this compound for opioid receptors by measuring its ability to compete with a radiolabeled ligand.

Protocol Details:

-

Membrane Preparation:

-

Homogenize cells expressing the opioid receptor of interest (e.g., CHO-hDOR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, combine:

-

Cell membranes (10-20 µg of protein).

-

Radioligand at a concentration near its Kd (e.g., 1 nM [³H]DPDPE for delta receptors).

-

A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final volume of 200 µL.

-

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Quantification:

-

Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., 10 µM naloxone).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins, an early step in the signaling cascade, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Protocol Details:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Reaction:

-

In a 96-well plate, combine:

-

Cell membranes (10-20 µg of protein).

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

-

[³⁵S]GTPγS (e.g., 0.1 nM).

-

A range of concentrations of this compound.

-

-

Incubate at 30°C for 60 minutes.

-

-

Filtration and Quantification:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Basal binding is determined in the absence of the agonist.

-

Plot the stimulated binding (above basal) against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Conclusion

The in vitro characterization of this compound relies on a systematic evaluation of its binding affinity and functional activity at the different opioid receptor subtypes. The protocols and data presentation formats outlined in this guide provide a robust framework for these investigations. While specific quantitative data for this peptide remain to be fully elucidated in publicly accessible literature, the methodologies described herein are the standard for generating the critical information required by researchers and drug development professionals in the field of opioid pharmacology.

References

Introduction: The Enkephalin System and the Challenge of Stability

An In-depth Technical Guide to the Enzymatic Degradation of Enkephalin Analogues

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic processes that govern the degradation of endogenous enkephalins and the strategies employed in the design of metabolically stable enkephalin analogues. It includes detailed experimental protocols, quantitative data on enzyme kinetics, and diagrams of key biological pathways and workflows to support research and development in pain management and related fields.

Enkephalins are endogenous opioid pentapeptides that play a crucial role as neurotransmitters in modulating pain, mood, and stress responses.[1][2][3] The two primary forms, Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin), exert their effects by binding to and activating opioid receptors, primarily the μ (mu) and δ (delta) types.[2][3][4] Despite their potent physiological effects, the therapeutic application of native enkephalins is severely limited by their rapid degradation in vivo by peptidases, resulting in a very short biological half-life.[3][5][6]

The development of enkephalin analogues is a key strategy to overcome this limitation. By modifying the peptide structure, researchers aim to create compounds that retain high affinity for opioid receptors while exhibiting enhanced resistance to enzymatic breakdown.[7][8] Understanding the specific enzymes and cleavage pathways involved is therefore fundamental to the rational design of new, effective, and long-lasting opioid analgesics.

Principal Enzymes in Enkephalin Degradation

The inactivation of enkephalins is primarily carried out by two key membrane-bound zinc metallopeptidases.[9][10][11][12] The concomitant action of these enzymes efficiently clears enkephalins from the synaptic cleft, terminating their signal.[13]

-

Aminopeptidase N (APN) : Also known as CD13, this exopeptidase cleaves the N-terminal Tyr¹-Gly² bond, releasing the initial tyrosine residue. This single cleavage is sufficient to inactivate the peptide, as the N-terminal tyrosine is essential for opioid receptor binding.[10][14][15]

-

Neutral Endopeptidase (NEP) : Also known as neprilysin or "enkephalinase," this endopeptidase cleaves the Gly³-Phe⁴ amide bond within the peptide sequence.[9][10][16][17]

While APN and NEP are the primary drivers of degradation, other enzymes such as Dipeptidyl Carboxypeptidase (DCP) and Angiotensin-Converting Enzyme (ACE) have also been shown to play a role in processing enkephalins and their precursors, particularly by cleaving C-terminal dipeptides from larger enkephalin-containing peptides.[1][18][19]

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. Physiology, Enkephalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enkephalins: Endogenous Analgesics with an Emerging Role in Stress Resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enkephalin degrading enzymes: metalloproteases with high potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are enkephalinase inhibitors and how do they work? [synapse.patsnap.com]

- 7. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The role of enkephalinergic systems in substance use disorders [frontiersin.org]

- 10. Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The role of enkephalinergic systems in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.box [2024.sci-hub.box]

- 14. N-terminal degradation of low molecular weight opioid peptides in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An opiate receptor-associated aminopeptidase that degrades enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Alterations within the endogenous opioid system in mice with targeted deletion of the neutral endopeptidase ('enkephalinase') gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neutral endopeptidase 24.11 (enkephalinase) and related regulators of peptide hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A dipeptidyl carboxypeptidase in brain synaptic membranes active in the metabolism of enkephalin containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tetrapeptide D-Ala-Gly-Phe-Met-NH2

This technical guide provides a detailed overview of the chemical properties and biological activity of the synthetic tetrapeptide D-Ala-Gly-Phe-Met-NH2. The content is structured for researchers, scientists, and professionals in the field of drug development and neuroscience, offering available data, experimental insights, and structural representations.

Core Molecular and Chemical Properties

The fundamental chemical attributes of this compound are summarized below. The molecular formula was determined by summing the atomic constituents of each amino acid (D-Alanine: C₃H₇NO₂, Glycine: C₂H₅NO₂, Phenylalanine: C₉H₁₁NO₂, Methionine: C₅H₁₁NO₂S), accounting for the loss of three water molecules during the formation of three peptide bonds, and the substitution of the C-terminal hydroxyl group with an amide group (-NH₂). The molecular weight is derived from this formula using the atomic weights of the constituent elements.

| Property | Value |

| Molecular Formula | C₁₉H₂₉N₅O₄S[1] |

| Molecular Weight | 423.53 g/mol [1] |

| Exact Mass | 423.194 g/mol [1] |

| Canonical SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N">C@HN |

| InChI Key | YQVAAFNUCHSBSF-SNPRPXQTSA-N |

| CAS Number | 82948-89-8[1] |

Biological Activity and In Vivo Data

This compound is identified as an opioid peptide that functions as a potent agonist for the delta (δ) opioid receptor.[1] Its activity has been observed in studies related to behavioral neuroscience.

A key in vivo study demonstrated that the microinjection of this compound into the nucleus accumbens of Sprague-Dawley rats resulted in an increased intake of ethanol over food.[1] This suggests a role of the delta-opioid system in this brain region in modulating reward-seeking behavior related to alcohol. The quantitative details of this study are presented below.

| Parameter | Value |

| Biological Target | Delta (δ) opioid receptor |

| Activity | Agonist[1] |

| Animal Model | Male Sprague-Dawley rats (200-250 g)[1] |

| Route of Administration | Microinjection into the nucleus accumbens (NAc)[1] |

| Doses Administered | 7.1 nM and 14.2 nM in 0.5 μL volume[1] |

| Observed Effect | Increased ethanol intake[1] |

It is noteworthy that many related studies focus on analogs that include a Tyrosine residue at the N-terminus, such as Tyr-D-Ala-Gly-Phe-Met-NH2, which is a well-known enkephalin analog.[2][3] The tetrapeptide this compound may represent a core structural motif or a metabolite of these more complex peptides.

Experimental Protocols

This section details the methodology for the in vivo experiment cited above, providing a reference protocol for researchers interested in similar studies.

Protocol: In Vivo Microinjection and Behavioral Observation

-

Objective: To assess the effect of this compound on ethanol consumption when administered directly into the nucleus accumbens.

-

Subjects: Male Sprague-Dawley rats, weighing between 200 and 250 grams at the time of surgery.

-

Surgical Procedure:

-

Anesthetize rats using an appropriate anesthetic agent.

-

Secure the animal in a stereotaxic apparatus.

-

Implant a guide cannula targeted at the nucleus accumbens.

-

Allow for a post-operative recovery period.

-

-

Drug Preparation:

-

Dissolve this compound powder in a sterile saline or artificial cerebrospinal fluid vehicle.

-

Prepare solutions to final concentrations of 7.1 nM and 14.2 nM.

-

-

Microinjection Procedure:

-

Gently restrain the recovered rat.

-

Insert an injector cannula, extending beyond the guide cannula, into the nucleus accumbens.

-

Infuse a total volume of 0.5 μL of the peptide solution over a controlled period.

-

A control group should receive an infusion of the vehicle only.

-

-

Behavioral Testing:

-

Following the microinjection, provide the rats with access to both a solution of ethanol and standard food chow.

-

Monitor and quantify the volume of ethanol consumed and the mass of food consumed over a specified time period.

-

Analyze the data to compare the ethanol preference between the peptide-treated groups and the control group.

-

Structural and Workflow Visualizations

To aid in the conceptualization of the peptide's structure and potential experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: A diagram illustrating the amino acid sequence and peptide bonds of this compound.

Caption: A generalized experimental workflow for characterizing a peptide agonist of a G-protein coupled receptor.

References

Methodological & Application

Solid-Phase Synthesis of D-Ala-Gly-Phe-Met-NH2: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of the tetrapeptide D-Ala-Gly-Phe-Met-NH2 using Fmoc/tBu chemistry. The methodology is intended for researchers, scientists, and professionals in drug development familiar with peptide synthesis. The protocol details each step from resin preparation to final peptide cleavage, purification, and analysis, with a focus on preventing common side reactions, such as the oxidation of the methionine residue.

Introduction

The tetrapeptide this compound is a synthetic peptide of interest in various research fields. Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is the preferred method for its preparation due to its efficiency, simplicity, and milder reaction conditions compared to other techniques.[1] This protocol will utilize a Rink Amide resin to yield a C-terminal amide upon cleavage.[2] Special consideration is given to the methionine residue, which is susceptible to oxidation during cleavage.[3][4][5][6] Therefore, a specific cleavage cocktail containing scavengers is employed to ensure the integrity of the final product.[3][4][5][6]

Experimental Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted in the diagram below.

Figure 1. Experimental workflow for the solid-phase synthesis of this compound.

Materials and Reagents

The following tables summarize the materials and reagents required for the synthesis.

Table 1: Solid Support

| Material | Supplier | Loading Capacity |

| Rink Amide MBHA Resin | Various | 0.3 - 0.8 mmol/g |

Table 2: Fmoc-Protected Amino Acids

| Amino Acid | Molecular Weight ( g/mol ) | Supplier |

| Fmoc-Met-OH | 371.46 | Various |

| Fmoc-Phe-OH | 387.44 | Various |

| Fmoc-Gly-OH | 297.31 | Various |

| Fmoc-D-Ala-OH | 311.34 | Various |

Table 3: Reagents and Solvents

| Reagent | Purpose |

| N,N-Dimethylformamide (DMF) | Solvent |

| Dichloromethane (DCM) | Solvent |

| Piperidine | Fmoc deprotection |

| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Coupling reagent |

| HOBt (Hydroxybenzotriazole) | Racemization suppressor |

| N,N-Diisopropylethylamine (DIPEA) | Base for coupling |

| Trifluoroacetic acid (TFA) | Cleavage and deprotection |

| Phenol | Scavenger |

| Thioanisole | Scavenger |

| 1,2-Ethanedithiol (EDT) | Scavenger |

| Water (HPLC grade) | Scavenger |

| Diethyl ether (cold) | Peptide precipitation |

| Acetonitrile (ACN) (HPLC grade) | HPLC mobile phase |

Experimental Protocols

This protocol is designed for a 0.1 mmol synthesis scale.

Resin Preparation

-

Swelling: Place 0.1 mmol of Rink Amide resin in a reaction vessel. Add approximately 10 mL of DMF per gram of resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.

-

Initial Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

Peptide Chain Elongation

The following steps describe a single coupling cycle, which is repeated for each amino acid in the sequence (Met, Phe, Gly, D-Ala).

Table 4: Reagent Quantities per Coupling Cycle (0.1 mmol scale)

| Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol) |

| Fmoc-Amino Acid | 4 | 0.4 mmol |

| HBTU | 3.9 | 0.39 mmol |

| HOBt | 4 | 0.4 mmol |

| DIPEA | 8 | 0.8 mmol |

-

Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in a minimal amount of DMF (approx. 2 mL). Add DIPEA (0.8 mmol) and vortex for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature. Coupling times may vary.[2] A typical coupling time is 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time or repeat the coupling step.

-

Washing: After a complete coupling, drain the reaction solution and wash the resin with DMF (5 x 10 mL).

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and add a fresh portion of the piperidine solution for 20 minutes.

-

Washing: Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL). The resin is now ready for the next coupling cycle.

Repeat steps 1-6 for each amino acid in the sequence: Fmoc-Met-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, and Fmoc-D-Ala-OH. After the final coupling (Fmoc-D-Ala-OH), perform the final Fmoc deprotection (step 5) and washing (step 6).

Peptide Cleavage and Deprotection

Due to the presence of methionine, a specific cleavage cocktail is required to prevent oxidation.[3][4][5][6]

Table 5: Cleavage Cocktail Composition (Reagent K, modified)

| Component | Volume/Weight Percentage | Purpose |

| Trifluoroacetic acid (TFA) | 82.5% | Cleavage and deprotection |

| Phenol | 5% | Scavenger |

| Water | 5% | Scavenger |

| Thioanisole | 5% | Scavenger |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |

-

Final Washing and Drying: After the final Fmoc deprotection and washing, wash the resin with DCM (5 x 10 mL) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

-

Cleavage: Prepare the cleavage cocktail fresh. Add approximately 10 mL of the cleavage cocktail per gram of resin to the dried peptidyl-resin.

-

Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing 10 times the volume of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected monoisotopic mass for [M+H]+ of this compound (C27H36N6O5S) is approximately 573.25 g/mol .

Expected Yield

The overall yield of the synthesis can vary depending on the efficiency of each coupling and cleavage step. For a tetrapeptide synthesized using standard Fmoc-SPPS protocols, a crude yield of 60-80% can be expected, with a final purified yield of 30-50%.[8]

Troubleshooting

-

Incomplete Coupling: If the Kaiser test is positive after the standard coupling time, extend the reaction time or perform a double coupling with fresh reagents.

-

Methionine Oxidation: If mass spectrometry indicates the presence of methionine sulfoxide (+16 Da), ensure that the cleavage cocktail is freshly prepared and that an adequate volume is used. The use of scavengers is critical.[3][4][5][6]

-

Aggregation: For longer or more hydrophobic peptides, aggregation can be an issue. Using specialized resins or incorporating pseudoprolines can help, though this is generally not necessary for a tetrapeptide.

By following this detailed protocol, researchers can successfully synthesize this compound with high purity for their scientific investigations.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptide.com [peptide.com]

- 4. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris-biotech.de [iris-biotech.de]

- 6. lifetein.com [lifetein.com]

- 7. iris-biotech.de [iris-biotech.de]

- 8. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Opioid Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic opioid peptides are crucial tools in neuroscience research and pharmaceutical development for studying pain pathways, addiction, and developing novel analgesics. Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for the purification of these synthetic peptides, offering high resolution and efficiency.[1][2][3] This application note provides a detailed protocol for the purification of synthetic opioid peptides using RP-HPLC, data presentation for key parameters, and visual workflows to guide researchers.

Principle of Separation

RP-HPLC separates peptides based on their hydrophobicity.[2][4] The process involves a non-polar stationary phase (commonly C8 or C18 silica) and a polar mobile phase. The crude peptide mixture is loaded onto the column in a highly aqueous mobile phase, causing hydrophobic peptides to bind to the stationary phase. A gradually increasing gradient of an organic solvent (like acetonitrile) in the mobile phase then elutes the peptides in order of increasing hydrophobicity.[1][4] An ion-pairing agent, typically trifluoroacetic acid (TFA), is added to both mobile phases to improve peak shape and resolution.[5]

General Experimental Workflow

The overall process from crude synthetic product to a purified, usable peptide follows a well-defined workflow.

Caption: General workflow for synthetic opioid peptide purification.

Detailed Experimental Protocols

Crude Peptide Sample Preparation

-

Dissolution: The lyophilized crude peptide from synthesis should be dissolved in a minimal amount of a suitable solvent.[6] For many peptides, a solution of 50% acetonitrile (ACN) in water is effective.[6] If solubility is an issue, small amounts of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used, followed by dilution with the aqueous mobile phase.

-

Filtration: It is critical to filter the sample solution through a 0.2 µm or 0.45 µm syringe filter before injection.[6] This removes particulate matter that could damage the HPLC column and system.[6]

Mobile Phase Preparation

The most common mobile phases for peptide purification are:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

Procedure:

-

To prepare 1 L of Mobile Phase A, add 1 mL of high-purity TFA to 999 mL of HPLC-grade water.

-

To prepare 1 L of Mobile Phase B, add 1 mL of high-purity TFA to 999 mL of HPLC-grade ACN.

-

Filter both mobile phases through a 0.45 µm filter and degas thoroughly to prevent bubble formation in the HPLC system.[6]

HPLC System and Method Setup

-

Column: A C18 reversed-phase column is the most common choice for peptide purification.[1][7] Wide-pore (300 Å) silica is preferred for peptides to ensure they can access the bonded phase within the pores.[3]

-

System Equilibration: Before injection, equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

-

Detection: Set the UV detector to monitor wavelengths between 210-220 nm, where the peptide backbone absorbs light.[1][2]

-

Gradient Program: A shallow gradient is typically used to achieve good resolution.[5] A common starting point is a linear gradient increasing the percentage of Mobile Phase B by 0.5-2% per minute.[3][5]

Purification Run and Fraction Collection

-

Injection: Inject the filtered crude peptide sample onto the equilibrated column.

-

Fraction Collection: Collect fractions as peaks elute from the column.[8] It is advisable to collect fractions in cleanly labeled tubes, separating the main peak from any preceding or tailing shoulders to maximize purity.[8]

Analysis of Fractions

-

Purity Check: Analyze the collected fractions using analytical RP-HPLC with a rapid gradient to determine the purity of each fraction.

-

Identity Confirmation: Confirm the identity of the target peptide in the pure fractions using mass spectrometry (LC-MS, ESI-MS, or MALDI-TOF).[9]

Pooling and Lyophilization

-

Pooling: Combine the fractions that meet the desired purity level (e.g., >95%).

-

Solvent Removal: If the ACN concentration is high, it can be reduced using a rotary evaporator.

-

Lyophilization: Freeze the pooled solution and lyophilize (freeze-dry) it to remove the water and ACN.[5][10] This yields the final purified peptide as a stable, fluffy white powder.[1][10] Peptides are more stable as lyophilized powders than in solution.[5]

Data Presentation: HPLC Parameters

Optimizing the purification process is key to achieving high purity and yield. The following table summarizes typical starting parameters and considerations for method development.

| Parameter | Typical Specification | Purpose & Optimization Notes |

| Stationary Phase | C18, C8, C4, Diphenyl | C18 is standard for most peptides.[1] Less hydrophobic phases like C4 or C8 are useful for very hydrophobic peptides that might be too strongly retained on a C18 column.[7] |

| Particle Size | 5-10 µm (Preparative) | Larger particles are used in preparative columns to reduce backpressure and allow for higher flow rates and sample loads. |

| Pore Size | 300 Å | Wide-pore silica is crucial for peptides and proteins to allow access to the stationary phase surface within the pores.[3] |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape.[5] Formic acid (0.1%) can be a substitute, especially for LC-MS applications, as it causes less signal suppression.[3] |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency.[5] |

| Gradient Slope | 0.5 - 2% B / minute | A shallower gradient (slower rate of change) generally provides better resolution between closely eluting peaks.[3] |

| Flow Rate | Dependent on Column ID | Must be scaled appropriately for the column diameter. Analytical columns (4.6 mm ID) typically run at ~1 mL/min, while preparative columns will have significantly higher flow rates.[3][5] |

| Target Purity | >95% | For quantitative in-vitro and in-vivo studies, a purity of >95% is generally required.[2] For less sensitive applications like polyclonal antibody production, >80% may be sufficient.[2] |

Application Context: Opioid Receptor Signaling

Purified synthetic opioid peptides are essential for investigating their biological activity. They act by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Caption: Canonical opioid receptor signaling pathway.

This activation initiates a cascade of downstream effects, including the modulation of ion channels (e.g., activation of K+ channels and inhibition of Ca2+ channels), which ultimately leads to a reduction in neuronal excitability and the analgesic effects associated with opioids.

References

- 1. bachem.com [bachem.com]

- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 3. hplc.eu [hplc.eu]

- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. protocols.io [protocols.io]

- 9. Synthesis, purification, characterization, and antinociceptive activity of opioids peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uk-peptides.com [uk-peptides.com]

Application Note: Mass Spectrometry Analysis of D-Ala-Gly-Phe-Met-NH₂

For Researchers, Scientists, and Drug Development Professionals

Introduction